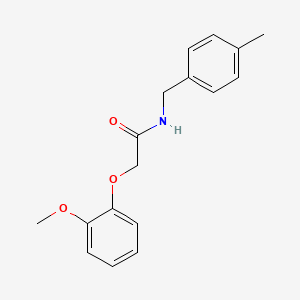
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide
描述
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide involves the selective activation of CB2 receptors, which are primarily expressed in immune cells. CB2 receptors are coupled to G proteins, which activate downstream signaling pathways that modulate immune responses and inflammation. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to activate CB2 receptors in a dose-dependent manner, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects, particularly in the immune system. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while promoting the production of anti-inflammatory cytokines such as IL-10. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has also been shown to inhibit the proliferation of T cells and B cells, as well as the production of antibodies.
实验室实验的优点和局限性
The advantages of using 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide in lab experiments include its selective activation of CB2 receptors, which allows for the specific modulation of immune responses and inflammation. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide also has a relatively low toxicity profile, making it a safe and viable option for in vitro and in vivo studies. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide and its potential therapeutic applications. One area of interest is the development of novel CB2 receptor agonists that have improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide's potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms by which 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide modulates immune responses and inflammation, which could lead to the development of more targeted and effective therapies.
科学研究应用
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate immune responses and inflammation. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to selectively activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-9-14(10-8-13)11-18-17(19)12-21-16-6-4-3-5-15(16)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEAZBAIUXFSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
![3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937022.png)
![1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937027.png)
![1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)
![4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene](/img/structure/B3937033.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3937040.png)
![2-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3937053.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3937067.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937080.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)